molecular formula C20H21ClN2OS B224000 2-(AZEPAN-1-YL)-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE

2-(AZEPAN-1-YL)-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE

Cat. No.: B224000
M. Wt: 372.9 g/mol
InChI Key: HIIMHGSUGVDCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(AZEPAN-1-YL)-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(AZEPAN-1-YL)-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE typically involves the following steps:

    Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Chlorination: The phenothiazine core is then chlorinated to introduce the chloro group at the 2-position.

    Attachment of Ethanone Group: The ethanone group is introduced via a Friedel-Crafts acylation reaction.

    Azepane Substitution: Finally, the azepane ring is attached through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the ketone group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating psychiatric disorders or as an antiemetic.

    Industry: May be used in the development of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(AZEPAN-1-YL)-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE likely involves interaction with various molecular targets, such as neurotransmitter receptors or enzymes. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound may inhibit certain enzymes, leading to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.

    Thioridazine: A phenothiazine derivative with antipsychotic and sedative properties.

Uniqueness

2-(AZEPAN-1-YL)-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE is unique due to the presence of the azepane ring, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. This structural difference could result in variations in receptor binding affinity, metabolic stability, and overall biological activity.

Properties

Molecular Formula

C20H21ClN2OS

Molecular Weight

372.9 g/mol

IUPAC Name

2-(azepan-1-yl)-1-(2-chlorophenothiazin-10-yl)ethanone

InChI

InChI=1S/C20H21ClN2OS/c21-15-9-10-19-17(13-15)23(16-7-3-4-8-18(16)25-19)20(24)14-22-11-5-1-2-6-12-22/h3-4,7-10,13H,1-2,5-6,11-12,14H2

InChI Key

HIIMHGSUGVDCIA-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Canonical SMILES

C1CCCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Origin of Product

United States

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